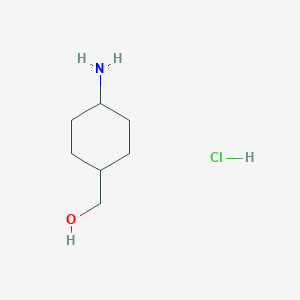

trans-4-Aminocyclohexanemethanol hydrochloride

説明

Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride involves multi-step chemical reactions starting from basic raw materials to the final compound. Two notable methods include the synthesis from p-aminophenol, which undergoes acetylation followed by hydrogenation to yield the desired trans-isomer with high selectivity and conversion rates (Li Jia-jun, 2012), and another method starting from 4-acetylaminophenol through hydrogenation, hydrolysis, and isomer separation to achieve the trans-4-Aminocyclohexanemethanol (Y. Jian, 2000).

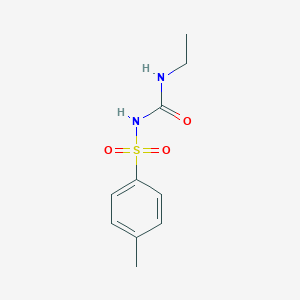

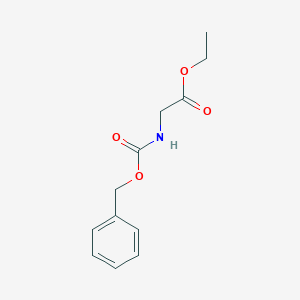

Molecular Structure Analysis

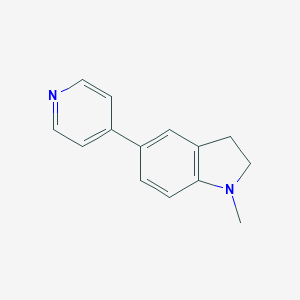

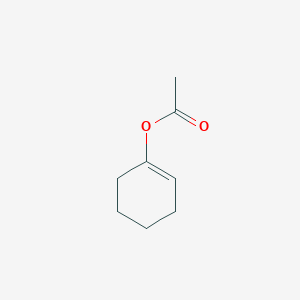

The molecular structure of trans-4-Aminocyclohexanemethanol is characterized using techniques such as infrared spectroscopy, 1H, and 13C NMR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the stereochemistry of the trans-isomer, which is crucial for its activity and applications (Li Jia-jun, 2012).

科学的研究の応用

Synthesis and Pharmaceutical Intermediates

Trans-4-Aminocyclohexanemethanol hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the synthesis of trans-4-(N-Acetylamido)cyclohexanol, an important precursor for the pharmaceutical intermediate hydrochloride salt of trans-4-aminocyclohexanol. The compound is synthesized through a two-step process starting from p-aminophenol, involving acetylation followed by catalytic hydrogenation. The process achieves a selectivity of 96.9% with a trans to cis ratio of 78 to 22, highlighting the compound's significance in achieving high purity and yield in pharmaceutical synthesis (Li Jia-jun, 2012).

Analytical Method Development

In the field of analytical chemistry, trans-4-Aminocyclohexanemethanol hydrochloride is used in method development for the quantification of pharmaceutical compounds. A notable application includes its use in the HPLC method for quantifying ambroxol hydrochloride and benzoic acid in pharmaceutical syrups. This method employs specific conditions to achieve separation and accurate quantification, demonstrating the compound's role in developing robust analytical methods for pharmaceutical analysis (M. Heinänen & C. Barbas, 2001).

Material Science and Polymer Applications

Trans-4-Aminocyclohexanemethanol hydrochloride is also utilized in material science, particularly in the synthesis of FMOC-protected non-proteogenic amino acids. These compounds are valuable building blocks for combinatorial libraries in drug discovery. The synthesis process demonstrates the compound's utility in creating diverse and functional materials for pharmaceutical applications (J. Dener et al., 2001).

Environmental Science and Odor Perception

In environmental science, research on the isomers of 4-methylcyclohexane methanol, closely related to trans-4-Aminocyclohexanemethanol hydrochloride, has been conducted to understand the complexities of human odor perception following industrial chemical spills. This research provides insights into the environmental impact and human sensory response to cyclohexane derivatives, illustrating the broader implications of such compounds beyond their direct applications (D. Gallagher et al., 2015).

Safety And Hazards

When handling trans-4-Aminocyclohexanemethanol hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

特性

IUPAC Name |

(4-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKTFVRDSRTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933936 | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Aminocyclohexanemethanol hydrochloride | |

CAS RN |

89854-95-5, 1504-49-0 | |

| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1504-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)